3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate
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Overview
Description
3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps:
Cyclization of Benzophenone Hydrazide: The initial step involves the cyclization of benzophenone hydrazide to form the oxadiazole ring. This is achieved by reacting benzophenone hydrazide with an appropriate reagent under acidic or basic conditions.
Nucleophilic Alkylation: The oxadiazole intermediate is then subjected to nucleophilic alkylation to introduce the phenyl group at the 5-position of the oxadiazole ring.
Formation of Carbamoyl Derivative: The next step involves the formation of the carbamoyl derivative by reacting the oxadiazole intermediate with an isocyanate.
Acetylation: Finally, the compound is acetylated to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic semiconductors and other electronic devices.
Mechanism of Action
The mechanism of action of 3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) in cancer cells, leading to reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate is unique due to its specific structural features, which confer distinct electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C23H17N3O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[3-[[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H17N3O4/c1-15(27)29-20-12-6-9-17(14-20)21(28)24-19-11-5-10-18(13-19)23-26-25-22(30-23)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,28) |
InChI Key |
HMABYIAGFOJXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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